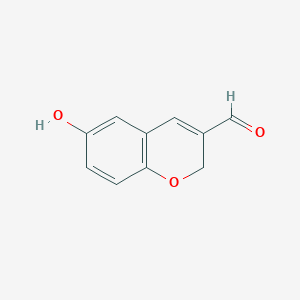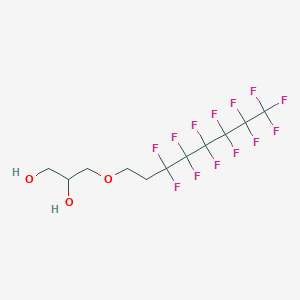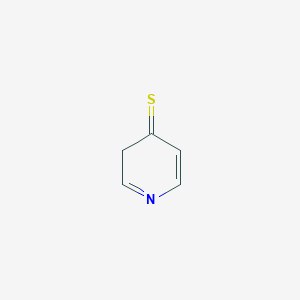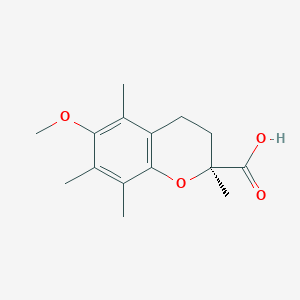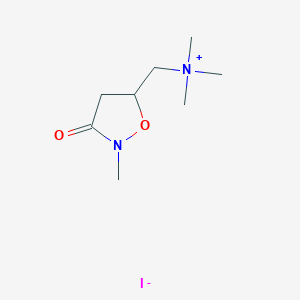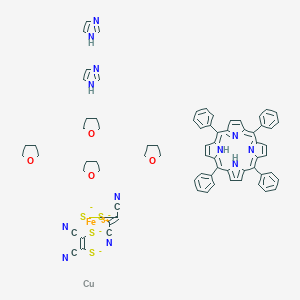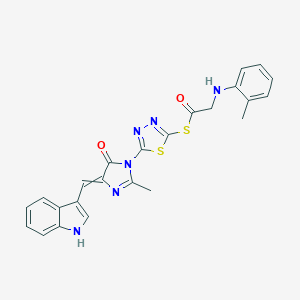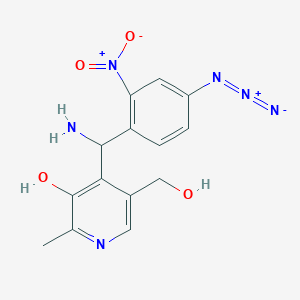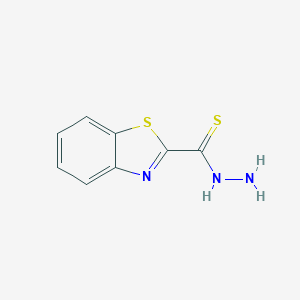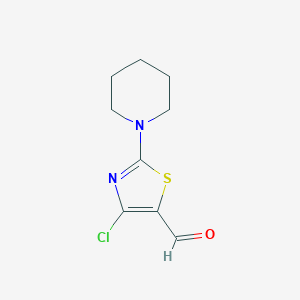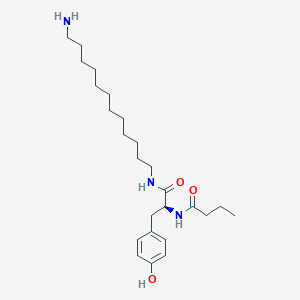
Dideaza-philanthotoxin-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dideaza-philanthotoxin-12 (DPTX-12) is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a member of the philanthotoxin family, which is derived from the venom of solitary wasps. DPTX-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and epilepsy.
Wirkmechanismus
Dideaza-philanthotoxin-12 acts as a competitive antagonist of the AMPA subtype of glutamate receptors. By binding to the receptor and preventing the binding of glutamate, Dideaza-philanthotoxin-12 reduces the excitatory activity of the neuron. This leads to a decrease in synaptic plasticity and memory formation, which can be beneficial in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
Dideaza-philanthotoxin-12 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Dideaza-philanthotoxin-12 can reduce the release of glutamate from neurons, which can be beneficial in the treatment of epilepsy. In vivo studies have shown that Dideaza-philanthotoxin-12 can improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Dideaza-philanthotoxin-12 has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. However, one limitation is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Dideaza-philanthotoxin-12. One direction is the development of more efficient synthesis methods to reduce the cost of producing Dideaza-philanthotoxin-12. Another direction is the investigation of Dideaza-philanthotoxin-12's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the use of Dideaza-philanthotoxin-12 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of Dideaza-philanthotoxin-12 involves several steps, including the isolation of the precursor compound, philanthotoxin-433 (PhTX-433), from the venom of the wasp Philanthus triangulum. PhTX-433 is then subjected to a series of chemical modifications, including deaza-ring formation and oxidation, to produce Dideaza-philanthotoxin-12.
Wissenschaftliche Forschungsanwendungen
Dideaza-philanthotoxin-12 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that Dideaza-philanthotoxin-12 is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. In vivo studies have demonstrated that Dideaza-philanthotoxin-12 can improve cognitive function in animal models of Alzheimer's disease and epilepsy.
Eigenschaften
CAS-Nummer |
133358-74-4 |
|---|---|
Produktname |
Dideaza-philanthotoxin-12 |
Molekularformel |
C25H43N3O3 |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
N-[(2S)-1-(12-aminododecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C25H43N3O3/c1-2-13-24(30)28-23(20-21-14-16-22(29)17-15-21)25(31)27-19-12-10-8-6-4-3-5-7-9-11-18-26/h14-17,23,29H,2-13,18-20,26H2,1H3,(H,27,31)(H,28,30)/t23-/m0/s1 |
InChI-Schlüssel |
FQWLGYQDBDGALN-QHCPKHFHSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
Kanonische SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCCN |
Andere CAS-Nummern |
133358-74-4 |
Synonyme |
dideaza-philanthotoxin-12 dideaza-PhTX-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



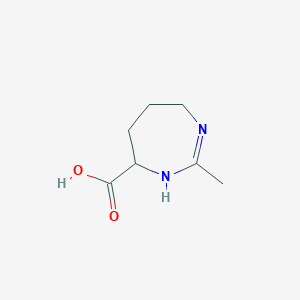
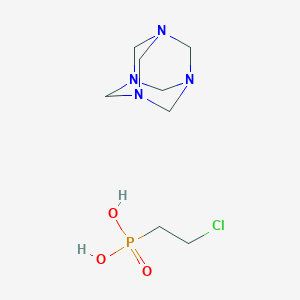
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
